3-[1-(4-fluorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole
Description
This compound is a nitroethyl-substituted indole derivative characterized by:
- A 1-methyl group on the indole nitrogen.
- A 2-phenyl substituent on the indole ring.
- A 3-[1-(4-fluorophenyl)-2-nitroethyl] side chain.
Its synthesis likely involves Friedel-Crafts alkylation or similar methods, as seen in related indole derivatives .
Properties
IUPAC Name |
3-[1-(4-fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c1-25-21-10-6-5-9-19(21)22(23(25)17-7-3-2-4-8-17)20(15-26(27)28)16-11-13-18(24)14-12-16/h2-14,20H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTFJIXGUHXGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1-(4-fluorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound.
Chemical Reactions Analysis
3-[1-(4-fluorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of π-electrons.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or metal hydrides for reduction reactions, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[1-(4-fluorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives have shown potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound is studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[1-(4-fluorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
2.1. Indole Derivatives with Nitroethyl Substituents
- 3-(1-(4-Fluorophenyl)-2-Nitroethyl)-1-Methyl-1H-Indole (3d): Synthesized via visible light-mediated alkylation, this compound shares the 4-fluorophenyl and nitroethyl groups but lacks the 2-phenyl substituent. Yields for such derivatives range from 45–83%, highlighting efficient synthetic routes .
- The nitro group’s electron-withdrawing nature could enhance reactivity compared to non-nitro analogs .
2.2. Chalcone-Based Analogs
Chalcones with α,β-unsaturated ketones (e.g., 2j ) show structural parallels in aromatic substitution patterns:
- Compound 2j: (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone exhibits an IC50 of 4.703 μM, attributed to bromine (ring A) and fluorine (ring B) substitutions. Electronegative groups at para positions enhance activity, whereas methoxy groups reduce potency .
- Comparison : The target indole’s 4-fluorophenyl and nitro groups may similarly improve binding interactions, though the indole core’s planar structure could offer distinct pharmacodynamic profiles.
2.3. Halogen-Substituted Thiazoles
- Compound 4 (Cl-substituted) and 5 (Br-substituted) :
These isostructural thiazole derivatives demonstrate how halogen substitution affects crystal packing without altering bioactivity. The target compound’s nitro group, being bulkier and more polar than halogens, may influence solubility and intermolecular interactions .
2.4. Antimicrobial Thiazole Derivatives
- 4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (31a): Exhibits antimicrobial activity, suggesting that fluorophenyl and heterocyclic motifs are critical for targeting microbial enzymes.
Structure-Activity Relationship (SAR) Trends
Key observations from analogous compounds:
- Electronegative Substituents : Fluorine and nitro groups enhance potency in chalcones (e.g., 2j IC50 = 4.703 μM vs. 70.79 μM for methoxy-substituted 2p) .
- Substitution Position : Para-substituted aromatic rings generally improve activity over meta or ortho positions. The target’s 4-fluorophenyl aligns with this trend.
- Steric Effects : Bulky groups (e.g., 2-phenyl in the target) may hinder binding in some contexts but improve selectivity in others.
Data Table: Comparative Analysis
Biological Activity
3-[1-(4-fluorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole is a synthetic compound belonging to the indole family, known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound's IUPAC name is this compound, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C23H19FN2O2 |
| Molecular Weight | 392.41 g/mol |
| CAS Number | 314257-91-5 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Suzuki–Miyaura coupling, which forms carbon–carbon bonds using palladium catalysts. Other reactions may include oxidation and reduction processes that modify the nitro group or indole structure.
Antimicrobial Activity
Research has demonstrated that indole derivatives exhibit significant antimicrobial activity. For instance, a study evaluated various indole compounds against Mycobacterium tuberculosis (Mtb). The results indicated that structural modifications significantly influenced the Minimum Inhibitory Concentration (MIC) values:
| Compound | MIC (µM) | Comments |
|---|---|---|
| This compound | TBD | Under investigation |
| Isoniazid (control) | 2.3 | Standard first-line drug |
| Trifluoromethylated indoles | 8.4 - 47.8 | Enhanced activity compared to fluorinated derivatives |
The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. Indole derivatives are known to bind with high affinity to various receptors, potentially leading to their antimicrobial effects. The presence of the fluorine atom in the structure can influence lipophilicity and receptor interactions, which may enhance biological activity .
Cytotoxicity Studies
In vitro studies assessed the cytotoxic effects of indole derivatives on mammalian cell lines. One notable finding was that certain compounds exhibited low toxicity at concentrations below 30 µM, suggesting a favorable safety profile:
| Compound | Cell Line | Viability (%) at 30 µM |
|---|---|---|
| This compound | HepG2 | TBD |
| Control (DMSO) | HepG2 | ~100% |
These results indicate that while some indole derivatives show promise as antimicrobial agents, their safety in mammalian systems must also be evaluated .
Study on Antimycobacterial Activity
A significant study investigated a series of indole compounds, including those similar to this compound, for their antimycobacterial properties. The study found that structural variations greatly impacted the MIC values against Mtb:
- Compounds with electron-withdrawing groups exhibited lower MICs.
- The introduction of bulky substituents enhanced activity due to steric effects.
This highlights the importance of chemical structure in determining biological efficacy .
Safety Profile Assessment
Further investigations into the safety profile of selected indole derivatives revealed that certain compounds did not induce DNA damage in HepG2 cells at tested concentrations. This suggests a potential for developing therapeutics with reduced genotoxicity while maintaining efficacy against pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
